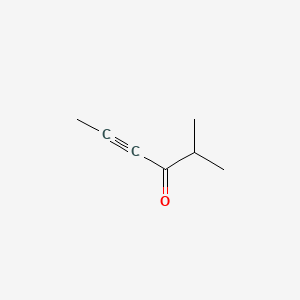![molecular formula C12H16Br2N2O B14638770 2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol CAS No. 53500-67-7](/img/structure/B14638770.png)
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol is a chemical compound with the molecular formula C11H14Br2N2O. This compound is characterized by the presence of two bromine atoms, a phenol group, and a piperazine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method is the bromination of 4-methylphenol to introduce the bromine atoms at the 2 and 4 positions. This is followed by a Mannich reaction, where the brominated phenol reacts with formaldehyde and 4-methylpiperazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while substitution of the bromine atoms can yield various substituted phenols.
Scientific Research Applications
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(4-phenylpiperazin-1-yl)methyl]phenol
- 2,4-Dibromo-6-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]phenol
- 2,4-Dibromo-6-[(4-(1-naphthylmethyl)piperazin-1-yl)methyl]phenol
Uniqueness
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol is unique due to the presence of the 4-methylpiperazine moiety, which can enhance its pharmacokinetic properties and biological activity compared to other similar compounds .
Properties
CAS No. |
53500-67-7 |
|---|---|
Molecular Formula |
C12H16Br2N2O |
Molecular Weight |
364.08 g/mol |
IUPAC Name |
2,4-dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H16Br2N2O/c1-15-2-4-16(5-3-15)8-9-6-10(13)7-11(14)12(9)17/h6-7,17H,2-5,8H2,1H3 |
InChI Key |
NWOGJOLIPNNGFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


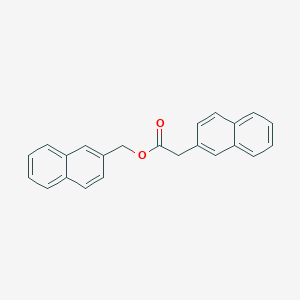
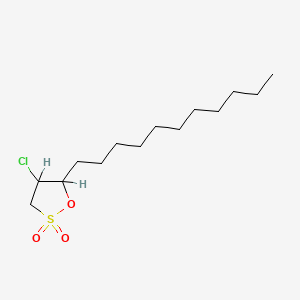
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
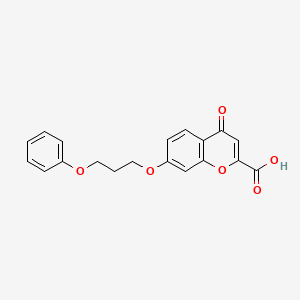

![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
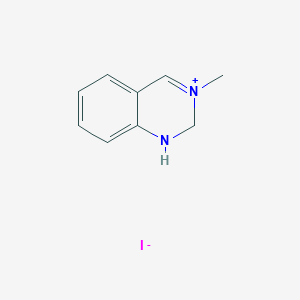
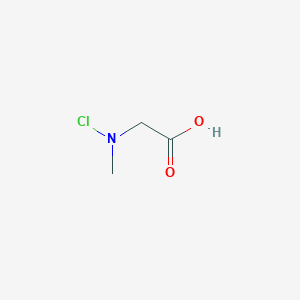

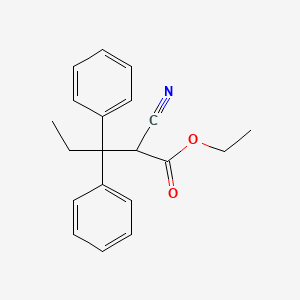
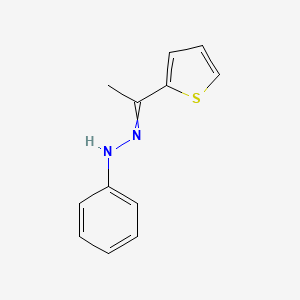

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
